molecular formula C7H9BrN2O B1529818 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole CAS No. 1040377-07-8

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Cat. No. B1529818
M. Wt: 217.06 g/mol
InChI Key: DUCXLVIAUPCYIC-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole, also known as BTHFP, is a small molecule that has attracted the attention of scientists in recent years due to its unique properties. It is a heterocyclic compound containing a nitrogen, oxygen, and bromine atom. BTHFP is an important synthetic intermediate, and is used as a building block for the synthesis of various other compounds. In addition, due to its potential biological activity, BTHFP has been studied for its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis of Highly Fluorescent Pyrazoles

A rapid and efficient synthesis method for 1,3,4,5-tetrasubstituted pyrazoles has been developed, involving Sonogashira coupling, addition-cyclocondensation, bromination, and Suzuki coupling. These synthesized compounds exhibit intense blue fluorescence and high quantum yields, indicating their potential application in fluorescent materials and optical devices (Willy & Müller, 2011).

Construction of Iridium Tetrazolate Complexes

The study on iridium(III) complexes with tetrazolate ligands, including 5-bromo derivatives, shows a wide range of redox and emission properties. These findings suggest the utility of such complexes in the development of light-emitting devices, highlighting the role of bromo-containing species in constructing polymetallic architectures (Stagni et al., 2008).

Palladium(II) Complexes as Catalysts

Palladium(II) complexes involving pyrazolated thio/selenoethers have been synthesized, demonstrating efficiency in catalyzing Suzuki-Miyaura coupling reactions and serving as precursors for PdSe and Pd4Se nanoparticles. This underscores the relevance of such compounds in catalysis and nanoparticle synthesis (Sharma et al., 2013).

Organic Semiconductors for OLED Devices

The transformation of 1,3,6,8-tetrabromopyrene into tetrasubstituted carbazole and phenothiazine derivatives, utilizing bromo substituents, has facilitated the development of pyrene-based organic semiconductors. These materials have been successfully employed as the active light-emitting layer in OLEDs, showcasing potential for advancements in display technologies (Salunke et al., 2016).

Tautomerism and Structural Analysis

Research on the tautomerism of 4-bromo substituted 1H-pyrazoles provides insights into the structural preferences and chemical shifts of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in designing more efficient molecular structures (Trofimenko et al., 2007).

Synthesis of Complex Arylated Pyrazoles

Innovative synthetic methods for arylated pyrazoles have been developed, involving catalytic intermolecular C-H arylation, providing a pathway to complex pyrazole derivatives. These advancements facilitate the synthesis of compounds with potential applications in medicinal chemistry and drug development (Goikhman et al., 2009).

properties

IUPAC Name

4-bromo-1-(oxolan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCXLVIAUPCYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731308
Record name 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

CAS RN

1040377-07-8
Record name 4-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040377-07-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(oxolan-3-yl)-1H-pyrazole
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Synthesis routes and methods

Procedure details

The title compound was prepared in the same manner as 4-bromo-1-(cyclobutyl)-1H-pyrazole, but using tetrahydrofuran-3-yl methanesulfonate (prepared according to procedures known in the art).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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